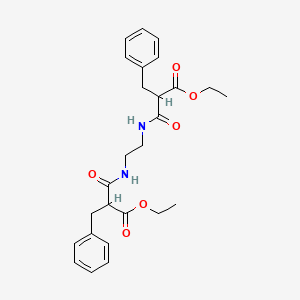![molecular formula C18H19ClN2O3 B4988136 N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4988136.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its analgesic properties. It was first synthesized in the early 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies aimed at better understanding its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is found in the central nervous system. Activation of this receptor leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the modulation of pain. N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide also acts on other receptors, such as the α7 nicotinic receptor and the 5-HT3 receptor, which are also involved in pain modulation.
Biochemical and physiological effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in pain modulation. It has also been shown to decrease the release of glutamate, which is a neurotransmitter involved in pain transmission. N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide has been shown to have a long-lasting effect on pain relief, with a duration of action of up to 8 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide has several advantages for use in laboratory experiments. It has a potent analgesic effect, and it has been shown to be effective in reducing both acute and chronic pain. It has a long duration of action, which makes it useful for studying the mechanisms of pain modulation. However, there are also some limitations to its use in laboratory experiments. It is a synthetic compound, which means that it may have different effects compared to natural compounds. It is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide. One area of research is the development of new analogs of N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide that have improved pharmacological properties. Another area of research is the use of N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, there is interest in studying the effects of N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide on other physiological processes, such as inflammation and immune function. Overall, N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide has shown great promise as an analgesic agent, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide involves the reaction of 4-methoxybenzylamine with 2-(4-chlorophenyl)ethyl isocyanate, followed by the addition of ethylenediamine. The resulting product is purified by chromatography to obtain N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide in its pure form.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide has been extensively studied for its potential use as an analgesic agent. It acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the modulation of pain. Studies have shown that N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide is effective in reducing acute and chronic pain in animal models, and it has also been shown to be effective in reducing pain in humans.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-24-16-8-4-14(5-9-16)12-21-18(23)17(22)20-11-10-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNZHZQQHHKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
![(1R*,5S*)-6-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4988068.png)

![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4988113.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)
